molecular formula C15H23ClN2O2 B12276464 (S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HCl

(S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HCl

Cat. No.: B12276464
M. Wt: 298.81 g/mol
InChI Key: OGIDPPLLDPGIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HCl is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HCl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperazine ring, which is a common structural motif in many biologically active compounds.

    Protection: The amino groups on the piperazine ring are protected using a benzyl carbamate (CBZ) group to prevent unwanted side reactions.

    Isopropylation: The protected piperazine is then subjected to isopropylation, where an isopropyl group is introduced at the 2-position of the piperazine ring.

    Deprotection: The CBZ group is removed to yield the free amine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HCl has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE: The non-hydrochloride form of the compound.

    ®-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HCl: The enantiomer of the compound.

    4-N-CBZ-2-ISOPROPYLPIPERAZINE: The racemic mixture of the compound.

Uniqueness

(S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HCl is unique due to its specific stereochemistry and hydrochloride salt form, which may confer distinct pharmacological properties and improved solubility compared to its analogs.

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

benzyl 3-propan-2-ylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-12(2)14-10-17(9-8-16-14)15(18)19-11-13-6-4-3-5-7-13;/h3-7,12,14,16H,8-11H2,1-2H3;1H

InChI Key

OGIDPPLLDPGIBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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